molecular formula C16H23NO2 B6022490 N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide

N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide

Cat. No. B6022490
M. Wt: 261.36 g/mol
InChI Key: JCTUYCIHPZQUPI-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of substituted benzamides. It is a selective dopamine D2 receptor antagonist and is widely used in scientific research for its pharmacological properties.

Mechanism of Action

Eticlopride acts as a selective dopamine D2 receptor antagonist. It binds to the dopamine D2 receptor and prevents dopamine from binding to the receptor. This results in a decrease in dopamine signaling in the brain. Eticlopride has a high affinity for the dopamine D2 receptor and has little or no affinity for other neurotransmitter receptors.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is a key area of the brain involved in reward and motivation. Eticlopride has also been shown to decrease locomotor activity in animals, which is thought to be due to its effects on dopamine signaling in the brain.

Advantages and Limitations for Lab Experiments

Eticlopride has several advantages for lab experiments. It is a highly selective dopamine D2 receptor antagonist, which allows researchers to study the effects of dopamine on behavior, cognition, and emotion with a high degree of specificity. Eticlopride is also relatively easy to synthesize and is commercially available.
However, there are also some limitations to using N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. Eticlopride may also have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide. One area of research is to investigate the effects of this compound on different dopamine receptor subtypes. Another area of research is to investigate the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, researchers could investigate the potential therapeutic uses of this compound in the treatment of psychiatric disorders such as schizophrenia and addiction.
Conclusion:
In conclusion, this compound is a selective dopamine D2 receptor antagonist that is widely used in scientific research for its pharmacological properties. It has several advantages for lab experiments, including its high selectivity and relative ease of synthesis. However, there are also some limitations to using this compound in lab experiments, including its short half-life and potential off-target effects. Future research on this compound could investigate its effects on different dopamine receptor subtypes, other neurotransmitter systems, and its potential therapeutic uses.

Synthesis Methods

Eticlopride can be synthesized by reacting 2-methoxyphenethylamine with cyclohexanone and then reacting the resulting product with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-diisopropylethylamine and 4-chloro-3-nitrobenzoic acid to form N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide.

Scientific Research Applications

Eticlopride is widely used in scientific research for its pharmacological properties. It is a selective dopamine D2 receptor antagonist and is used to study the role of dopamine in various physiological and pathological conditions. Eticlopride is also used to investigate the effects of dopamine on behavior, cognition, and emotion.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(14-10-6-7-11-15(14)19-2)17-16(18)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUYCIHPZQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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